molecular formula C6H10ClN3S B2439701 2-(Azetidin-1-yl)-5-methyl-1,3,4-thiadiazole hydrochloride CAS No. 2379997-57-4

2-(Azetidin-1-yl)-5-methyl-1,3,4-thiadiazole hydrochloride

Cat. No.: B2439701
CAS No.: 2379997-57-4
M. Wt: 191.68
InChI Key: PJXPLTGYIZYUGS-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-5-methyl-1,3,4-thiadiazole hydrochloride is a heterocyclic compound that features an azetidine ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-5-methyl-1,3,4-thiadiazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of azetidine derivatives with thiadiazole precursors under controlled conditions. The reaction is often catalyzed by acids or bases, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) is common .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-5-methyl-1,3,4-thiadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the azetidine or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Azetidin-1-yl)-5-methyl-1,3,4-thiadiazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-5-methyl-1,3,4-thiadiazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)-5-methyl-1,3,4-thiadiazole hydrochloride is unique due to its combination of an azetidine ring with a thiadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(azetidin-1-yl)-5-methyl-1,3,4-thiadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S.ClH/c1-5-7-8-6(10-5)9-3-2-4-9;/h2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXPLTGYIZYUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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